molecular formula C9H10Cl3O2PS B13792388 O-(2,4,6-Trichlorophenyl) O-ethyl methylphosphonothioate CAS No. 76203-96-8

O-(2,4,6-Trichlorophenyl) O-ethyl methylphosphonothioate

Cat. No.: B13792388
CAS No.: 76203-96-8
M. Wt: 319.6 g/mol
InChI Key: JQQMCGBSCREMEE-UHFFFAOYSA-N
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Description

O-(2,4,6-Trichlorophenyl) O-ethyl methylphosphonothioate is an organophosphorus compound characterized by a methylphosphonothioate backbone, an ethyl group, and a 2,4,6-trichlorophenyl substituent. Key features include:

  • Phosphonothioate structure: Direct carbon-phosphorus bond (C-P), distinguishing it from phosphorothioates (P-O-C) .

Properties

CAS No.

76203-96-8

Molecular Formula

C9H10Cl3O2PS

Molecular Weight

319.6 g/mol

IUPAC Name

ethoxy-methyl-sulfanylidene-(2,4,6-trichlorophenoxy)-λ5-phosphane

InChI

InChI=1S/C9H10Cl3O2PS/c1-3-13-15(2,16)14-9-7(11)4-6(10)5-8(9)12/h4-5H,3H2,1-2H3

InChI Key

JQQMCGBSCREMEE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(C)OC1=C(C=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of OMS156 involves several synthetic routes. One common method includes the reaction of a triazolo ring compound with methanesulfonate under specific conditions . This method is known for its simplicity and suitability for large-scale industrial production.

Industrial Production Methods

The industrial production of OMS156 typically involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process is designed to be efficient and scalable, making it suitable for mass production .

Chemical Reactions Analysis

Types of Reactions

OMS156 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of OMS156 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of OMS156 depend on the type of reaction. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions typically result in the formation of new compounds with different functional groups .

Scientific Research Applications

Insecticidal Applications

O-(2,4,6-Trichlorophenyl) O-ethyl methylphosphonothioate exhibits potent insecticidal activity against a variety of pests. Its effectiveness can be attributed to its ability to inhibit acetylcholinesterase (AChE), an essential enzyme for nerve function in insects.

Formulations and Delivery Methods

The compound can be formulated into various delivery systems to enhance its efficacy and application ease:

Formulation Type Description Application Example
Insecticidal Dust Prepared by mixing with inert carriers like talc.Effective against mites when dusted over plants.
Emulsifiable Oil Concentrate Forms emulsions upon mixing with water; suitable for spraying on crops.Controls cotton boll weevil when applied at specific rates .
Granular Bait Mixed with sugar or other attractants for pest control.Effective for controlling house flies around barns.

Environmental Impact and Ecotoxicology

While this compound is effective in pest control, its environmental impact has been a subject of study:

  • Toxicity to Non-target Species : Research indicates that compounds in this class can exhibit chronic toxicity in non-target organisms, including birds and aquatic life. Studies have shown delayed neurotoxicity in hens fed diets containing similar phosphonothioates .
  • Microbial Degradation : The degradation pathways of organophosphorus compounds by soil microbes are crucial for assessing their environmental persistence and toxicity . Understanding these pathways can help mitigate potential ecological risks associated with their use.

Case Studies and Research Findings

Several studies have documented the effectiveness and safety profile of this compound:

  • A study highlighted its effectiveness against aphid populations in cotton fields, showing a significant reduction in pest density when applied as an emulsifiable oil concentrate .
  • Another case study focused on the compound's impact on beneficial insects and soil health, emphasizing the need for careful application strategies to minimize non-target effects .

Mechanism of Action

The mechanism of action of OMS156 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below highlights critical differences in substituents and regulatory status among related compounds:

Compound Name Structure Key Features Regulatory Status References
O-(2,4,6-Trichlorophenyl) O-ethyl methylphosphonothioate Methylphosphonothioate + 2,4,6-trichlorophenyl + ethyl group High lipophilicity due to trichlorophenyl; phosphonothioate backbone Not explicitly stated
Trichloronat (O-ethyl O-(2,4,5-trichlorophenyl) ethylphosphonothioate) Ethylphosphonothioate + 2,4,5-trichlorophenyl 2,4,5-Cl substitution; used as an insecticide Unrestricted (varies by region)
O-Ethyl S-propyl O-2,4,6-trichlorophenyl phosphorothioate Phosphorothioate (P-O-C) + S-propyl + 2,4,6-trichlorophenyl Phosphorothioate backbone; S-propyl group alters metabolic pathways Unrestricted
cis-Methocrotophos (O-ethyl O-(4-(methylthio)phenyl) methylphosphonothioate) Methylphosphonothioate + 4-(methylthio)phenyl Methylthio group increases toxicity; banned due to environmental risks Banned
PHOSPHOROTHIOIC ACID, O,O-DIMETHYL O-(2,4,6-TRICHLOROPHENYL) ESTER O,O-dimethyl phosphorothioate + 2,4,6-trichlorophenyl Dimethyl ester groups reduce persistence compared to ethylphosphonothioates Unrestricted

Key Comparative Findings

a) Chlorophenyl Substitution Position
  • 2,4,6-Trichlorophenyl (target compound) vs. 2,4,5-Trichlorophenyl (Trichloronat): The 2,4,6-substitution pattern may enhance steric hindrance and reduce enzymatic degradation compared to 2,4,5-substituted analogs .
b) Phosphonothioate vs. Phosphorothioate Backbones
  • Phosphonothioates (C-P bond) exhibit greater stability in acidic environments compared to phosphorothioates (P-O-C), which are more prone to hydrolysis .
  • Example: The S-propyl phosphorothioate analog () likely degrades faster in soil than the methylphosphonothioate target compound.
c) Alkyl Group Effects
  • Ethyl vs. Methyl Groups: Ethylphosphonothioates (e.g., Trichloronat) may persist longer in biological systems than methylphosphonothioates due to increased hydrophobicity .
  • S-tert-butyl substituents (): Bulky tert-butyl groups improve UV stability but reduce water solubility, limiting environmental mobility .
d) Regulatory and Toxicity Profiles
  • Compounds with methylthio groups (e.g., cis-Methocrotophos) are often banned due to high acute toxicity and bioaccumulation risks .
  • Trichloronat remains unrestricted in some regions but is monitored for metabolite formation (e.g., oxons) that inhibit acetylcholinesterase .

Biological Activity

O-(2,4,6-Trichlorophenyl) O-ethyl methylphosphonothioate (commonly referred to as a type of organophosphate) is a compound of significant interest due to its potent biological activity, particularly as a neurotoxin. This article delves into its biological mechanisms, toxicity profiles, environmental impact, and relevant case studies.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C₉H₈Cl₃NO₂PS
  • Molecular Weight : Approximately 348.613 g/mol
  • Structure : The compound features a trichlorophenyl group bonded to a phosphorus atom, which is further attached to an ethyl group and a methylthio group.

The presence of three chlorine atoms significantly enhances its lipophilicity and biological activity compared to related compounds. This structural configuration contributes to its effectiveness as a pesticide while raising concerns regarding its persistence in the environment and potential health risks .

The primary mechanism by which this compound exerts its biological activity is through the inhibition of acetylcholinesterase (AChE) . AChE is an essential enzyme for neurotransmission that hydrolyzes acetylcholine (ACh) into choline and acetic acid. Inhibition of AChE leads to an accumulation of ACh at synapses, causing overstimulation of the nervous system. This overstimulation can result in symptoms ranging from muscle twitching to paralysis and potentially death in both invertebrates and vertebrates .

Acute Toxicity

Acute exposure to this compound can lead to:

  • Neurological Symptoms : Headache, dizziness, blurred vision, muscle twitching.
  • Severe Reactions : Nausea, vomiting, diarrhea, convulsions.
  • Fatal Outcomes : High doses can result in respiratory failure and death.

The compound's toxicity varies based on dosage and exposure duration. Studies indicate that even low doses can be neurotoxic .

Chronic Effects

Long-term exposure may result in:

  • Neuropathy : Weakness and poor coordination.
  • Potential Cancer Risk : Currently untested for carcinogenic properties but raises concerns due to its chemical structure .

Environmental Impact

This compound exhibits significant environmental persistence due to its lipophilic nature. It can accumulate in the tissues of aquatic organisms, leading to bioaccumulation in food chains. Its use as a pesticide poses risks not only to target pests but also to non-target species including beneficial insects and wildlife .

Case Studies and Research Findings

Several studies have investigated the effects and degradation pathways of this compound:

  • Neurotoxicity Studies :
    • Research has demonstrated that exposure leads to significant neurotoxic effects in laboratory animals. For instance, mice exposed to varying concentrations exhibited dose-dependent responses characterized by increased mortality rates and neurological deficits .
  • Microbial Degradation :
    • Some studies have focused on microbial degradation pathways for organophosphorus compounds. Certain bacteria have shown potential in degrading these compounds through hydrolytic processes, which could mitigate their environmental impact .
  • Comparative Toxicology :
    • Comparative studies with other organophosphates have highlighted the unique potency of this compound in inhibiting AChE compared to less chlorinated analogs .

Summary of Biological Activity

PropertyDescription
Mechanism of Action Inhibition of acetylcholinesterase
Acute Symptoms Neurological disturbances (e.g., muscle twitching), gastrointestinal distress
Chronic Effects Neuropathy; potential long-term health risks
Environmental Persistence High due to lipophilicity; risk of bioaccumulation

Q & A

Q. Conflicting neurotoxicity mechanisms: Oxidative stress vs. direct enzyme inhibition?

  • Resolution : Combine transcriptomics (RNA-seq of exposed neuronal cells) and enzymatic assays. Oxidative stress markers (e.g., glutathione depletion) may precede AChE inhibition, suggesting dual mechanisms .

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